molecular formula C14H18FNO3 B3392966 trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate CAS No. 1612176-01-8

trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B3392966
CAS No.: 1612176-01-8
M. Wt: 267.30 g/mol
InChI Key: SNHPCHKVLAYMAK-OCCSQVGLSA-N
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Description

trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 1612176-01-8) is a fluorinated piperidine derivative with the molecular formula C₁₄H₁₈FNO₃ and a molecular weight of 267.30 g/mol . It features a benzyloxycarbonyl (Cbz) protecting group, a fluorine atom at the 3-position, a hydroxyl group at the 4-position, and a methyl substituent at the same 4-position of the piperidine ring. This compound is typically synthesized for use in pharmaceutical intermediates, particularly in the development of enzyme inhibitors or receptor modulators due to its stereochemical complexity and functional group diversity .

Properties

IUPAC Name

benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHPCHKVLAYMAK-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121198
Record name 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-4-methyl-, phenylmethyl ester, (3R,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612176-01-8
Record name 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-4-methyl-, phenylmethyl ester, (3R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1612176-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-4-methyl-, phenylmethyl ester, (3R,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor such as 4-methylpiperidine, the ring is functionalized to introduce the fluorine and hydroxyl groups. This can be achieved through selective fluorination and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol or an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Its derivatives might serve as potential candidates for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound’s structure is of interest for designing new pharmaceuticals. Its piperidine ring is a common motif in many drugs, and modifications can lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its functional groups allow for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity References
trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate 1612176-01-8 C₁₄H₁₈FNO₃ 267.30 3-Fluoro, 4-hydroxy, 4-methyl 95%
Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate 19656-83-8 C₁₉H₁₈FNO₃ 339.35 4-(4-Fluorophenyl), 4-hydroxy (no methyl or 3-fluoro) N/A
cis-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate 1951439-26-1 C₁₄H₁₅F₄NO₃ 321.27 3-Fluoro, 4-hydroxy, 4-trifluoromethyl (cis configuration) N/A
trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate 1932002-54-4 C₁₄H₁₉FN₂O₃ 282.31 3-Fluoro, 4-hydroxy, 4-aminomethyl (additional amine functionality) N/A
Benzyl 4-fluoropiperidine-1-carboxylate 690257-75-1 C₁₃H₁₆FNO₂ 237.27 4-Fluoro (simpler structure lacking hydroxyl and methyl groups) N/A

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity
  • In contrast, the 4-fluorophenyl group in Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate adds aromaticity and bulkiness, which may influence binding affinity in receptor-targeted applications .
  • Hydroxyl and Methyl Groups: The 4-hydroxy-4-methyl motif in the target compound creates a sterically hindered, polar environment.
  • Aminomethyl Functionality: trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate incorporates an amine group, enabling hydrogen bonding or salt bridge formation in biological systems. This modification could enhance target engagement compared to the methyl-substituted target compound .
Stereochemical Considerations
  • The cis/trans configuration significantly impacts molecular interactions. For example, the cis isomer of the trifluoromethyl analog (CAS 1951439-26-1) may exhibit distinct conformational preferences compared to the trans -configured target compound, affecting its docking into enzyme active sites .

Biological Activity

Trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention due to its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in the context of cancer therapy and neurological disorders. This article aims to summarize the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C14H15FNO3
  • Molecular Weight : 273.27 g/mol

The presence of a fluorine atom and a hydroxyl group in its structure contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies have shown that piperidine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin .
    • A structure–activity relationship (SAR) analysis indicates that modifications to the piperidine ring enhance interaction with target proteins involved in cancer progression .
  • Neurological Effects
    • Piperidine derivatives have been implicated in modulating neurotransmitter systems, particularly in the context of Alzheimer's disease. Compounds similar to this compound have shown dual inhibition of cholinesterase and beta-secretase enzymes, which are crucial for managing neurodegenerative conditions .
    • The compound's interaction with muscarinic acetylcholine receptors suggests potential applications in treating cognitive decline associated with Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor for enzymes such as IKKb, which is involved in inflammatory pathways linked to cancer progression .
  • Receptor Modulation : By interacting with muscarinic receptors, it may influence cell proliferation and apoptosis, providing a therapeutic avenue for cancers that exploit these pathways .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

StudyFindings
Study on FaDu CellsDemonstrated significant cytotoxicity and apoptosis induction compared to bleomycin .
Alzheimer’s Disease ModelsShowed dual inhibition of cholinesterase and beta-secretase, indicating potential for cognitive enhancement .
Anticancer ResearchIdentified as a promising candidate for further development in cancer therapeutics due to its unique structure and activity profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
Reactant of Route 2
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trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.